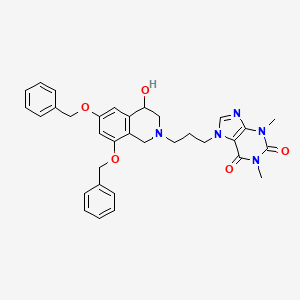![molecular formula C41H56N6O8S3 B13856489 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide is a complex organic compound primarily used in proteomics research. It is a biotin derivative, which means it is often utilized in biochemical applications involving biotin-streptavidin interactions. This compound is known for its ability to form stable complexes with proteins, making it valuable in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide involves multiple steps, starting with the preparation of the biotinylated lysine derivativeThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester linkages.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include thiols from reduction reactions and sulfonic acids from oxidation reactions. These products are often used in further biochemical applications .
Wissenschaftliche Forschungsanwendungen
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide has a wide range of scientific research applications, including:
Proteomics Research: Used for protein labeling and purification.
Immunoassays: Utilized in various immunoassay techniques for detecting specific proteins.
Fluorescence Labeling: Employed in fluorescence-based assays for imaging and quantification of biomolecules.
Cell Imaging: Used in cell imaging studies to visualize cellular components.
Wirkmechanismus
The compound exerts its effects primarily through biotin-streptavidin interactions. The biotin moiety binds strongly to streptavidin, forming a stable complex. This interaction is utilized in various biochemical assays to immobilize or detect proteins. The disulfide bond in the compound can be cleaved under reducing conditions, allowing for controlled release of the bound proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt: This compound is similar in structure but contains a sulfosuccinimidyl group, making it more water-soluble.
Biotinylated Lysine Derivatives: These compounds share the biotinylated lysine core but differ in their functional groups and linkers.
Uniqueness
The uniqueness of 2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-carboxylethyl Disulfide lies in its specific combination of biotin, benzoylbenzoic acid, and disulfide bond. This combination provides a balance of stability, reactivity, and functionality, making it highly versatile for various biochemical applications .
Eigenschaften
Molekularformel |
C41H56N6O8S3 |
|---|---|
Molekulargewicht |
857.1 g/mol |
IUPAC-Name |
3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C41H56N6O8S3/c48-34(15-5-2-9-22-42-35(49)16-7-6-14-33-37-32(27-56-33)46-41(55)47-37)43-23-10-8-13-31(40(54)44-24-26-58-57-25-21-36(50)51)45-39(53)30-19-17-29(18-20-30)38(52)28-11-3-1-4-12-28/h1,3-4,11-12,17-20,31-33,37H,2,5-10,13-16,21-27H2,(H,42,49)(H,43,48)(H,44,54)(H,45,53)(H,50,51)(H2,46,47,55)/t31-,32-,33-,37-/m0/s1 |
InChI-Schlüssel |
SKQAAYPADXTEQF-GIOIUPFBSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(C(=O)NCCSSCCC(=O)O)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


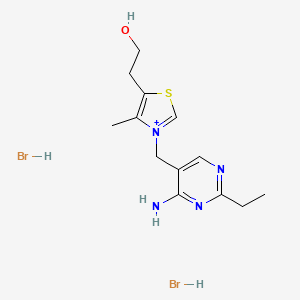
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
![[4-(6-Methoxypyridin-3-yl)phenyl]boronic acid](/img/structure/B13856424.png)
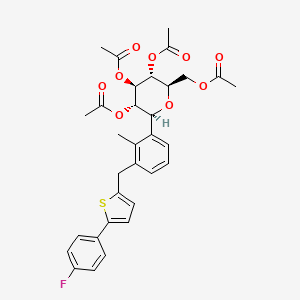

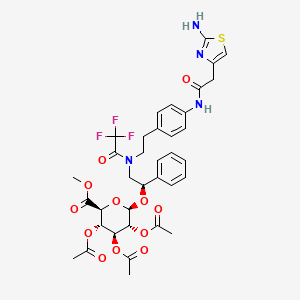

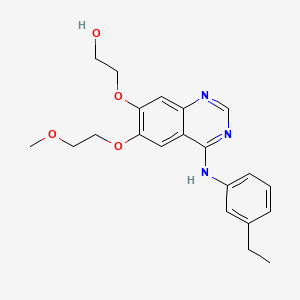
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)


